4,8-Dichloropyrimido[5,4-d]pyrimidine
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Overview
Description
4,8-Dichloropyrimido[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its bicyclic structure, which consists of two fused pyrimidine rings. The presence of chlorine atoms at the 4th and 8th positions of the pyrimidine rings makes it a unique and valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloropyrimido[5,4-d]pyrimidine typically involves the controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This process includes sequential nucleophilic substitutions at specific positions on the pyrimidine rings. The reaction conditions often involve low temperatures, relatively dilute solutions, and careful addition of nucleophiles to control the critical steps .
Industrial Production Methods: Industrial production methods for this compound are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high yields and purity of the final product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloropyrimido[5,4-d]pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reactions involve the substitution of chlorine atoms with different nucleophiles, leading to the formation of tetrasubstituted pyrimido[5,4-d]pyrimidines .
Common Reagents and Conditions: The reactions typically use nucleophiles such as amines, alcohols, and thiols under controlled conditions. Low temperatures and dilute solutions are often employed to ensure selective substitution at desired positions on the pyrimidine rings .
Major Products Formed: The major products formed from these reactions are tetrasubstituted pyrimido[5,4-d]pyrimidines with various substitution patterns, such as abab, abac, or abcd, depending on the sequence of nucleophilic additions .
Scientific Research Applications
4,8-Dichloropyrimido[5,4-d]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,8-Dichloropyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby blocking their function and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
- 4,8-Bis(benzylamino)-2,6-dichloropyrimido[5,4-d]pyrimidine
- 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine
Uniqueness: 4,8-Dichloropyrimido[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms at the 4th and 8th positions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H2Cl2N4 |
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Molecular Weight |
201.01 g/mol |
IUPAC Name |
4,8-dichloropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2N4/c7-5-4-3(9-1-11-5)6(8)12-2-10-4/h1-2H |
InChI Key |
DQJRFVLACBXETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN=C2Cl |
Origin of Product |
United States |
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